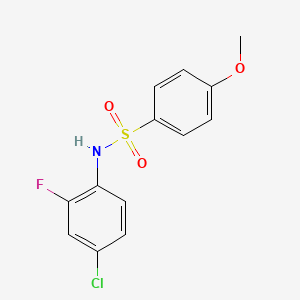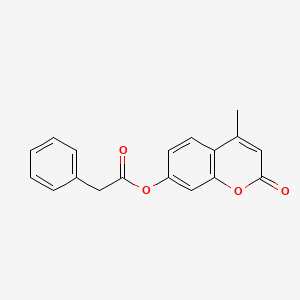![molecular formula C16H13N3O4 B5745021 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5745021.png)
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone, also known as NQO, is a synthetic compound that has been widely used in scientific research due to its unique properties. NQO belongs to the quinazolinone family and has a molecular weight of 311.3 g/mol. This compound has shown promising results in various research studies, making it an important tool in the field of science.
作用机制
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone exerts its effects through the inhibition of various enzymes involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. These mechanisms of action make 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone an important tool in the study of cancer and inflammation.
Biochemical and Physiological Effects:
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been shown to reduce oxidative stress, which is implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
实验室实验的优点和局限性
One of the major advantages of using 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer treatment with fewer side effects than traditional chemotherapy. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been shown to possess anti-inflammatory properties, making it an important tool in the study of immunology. However, one of the limitations of using 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in humans.
未来方向
There are several future directions for the use of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in scientific research. One potential direction is the development of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone-based drugs for cancer treatment. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone could be used as a tool for studying the role of oxidative stress in various diseases. Further studies are also needed to determine the safety and efficacy of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone in humans. Overall, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has shown promising results in various research studies, making it an important tool in the field of science.
合成方法
The synthesis method of 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-nitrophenol with ethylene oxide in the presence of potassium carbonate. This reaction leads to the formation of 2-(2-nitrophenoxy)ethanol, which is then reacted with anthranilic acid in the presence of phosphorus oxychloride to yield 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone. This method has been widely used to synthesize 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone with high yield and purity.
科学研究应用
3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been extensively used in scientific research due to its unique properties. It has been shown to inhibit the growth of various cancer cells, making it a potential candidate for cancer treatment. 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has also been found to possess anti-inflammatory properties, making it an important tool in the field of immunology. Additionally, 3-[2-(2-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been used to study the role of oxidative stress in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
3-[2-(2-nitrophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16-12-5-1-2-6-13(12)17-11-18(16)9-10-23-15-8-4-3-7-14(15)19(21)22/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYRKIPKEIWXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)
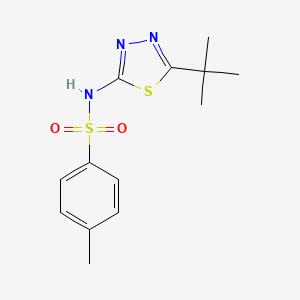
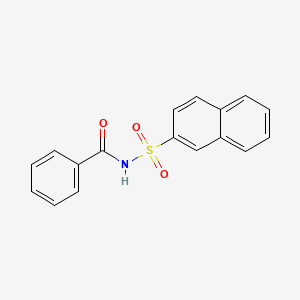

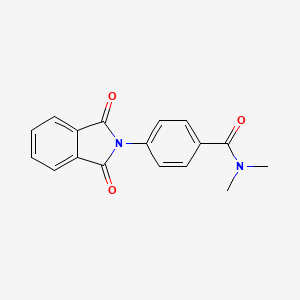

![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)
![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
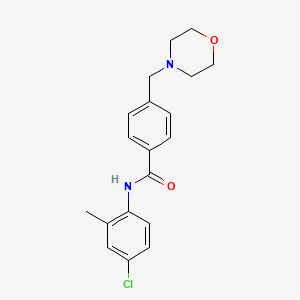
![N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5745024.png)
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5745030.png)
![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)
